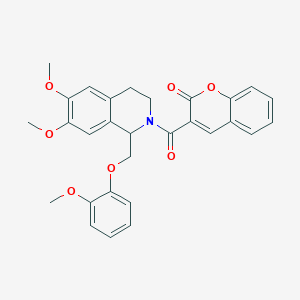![molecular formula C29H24ClN3O5 B14966840 (2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(naphthalen-1-ylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B14966840.png)
(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(naphthalen-1-ylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the various functional groups. Key steps include:
Formation of the Pyrano[2,3-c]pyridine Core: This is achieved through a cyclization reaction involving appropriate precursors.
Functional Group Introduction: The chlorination, methoxylation, and other functional group additions are carried out using standard organic synthesis techniques under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include anti-cancer or anti-inflammatory agents.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact molecular targets and pathways would need to be elucidated through further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall complexity.
Barium and Strontium Compounds: While not structurally similar, these compounds share some chemical properties and reactivity patterns.
Uniqueness
What sets (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups and the pyrano[2,3-c]pyridine core, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C29H24ClN3O5 |
|---|---|
Poids moléculaire |
530.0 g/mol |
Nom IUPAC |
N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H24ClN3O5/c1-16-27-20(18(15-34)14-31-16)11-21(28(35)32-24-12-22(30)25(36-2)13-26(24)37-3)29(38-27)33-23-10-6-8-17-7-4-5-9-19(17)23/h4-14,34H,15H2,1-3H3,(H,32,35) |
Clé InChI |
WNSUONMRPAJAAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C2=C1OC(=NC3=CC=CC4=CC=CC=C43)C(=C2)C(=O)NC5=CC(=C(C=C5OC)OC)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


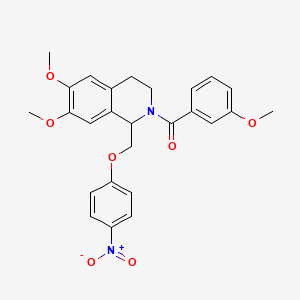
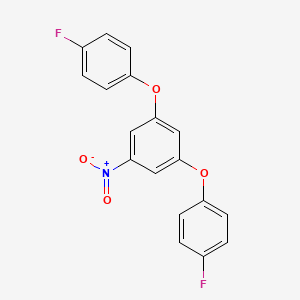
![N-[(4-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14966774.png)


![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14966787.png)
![2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14966789.png)
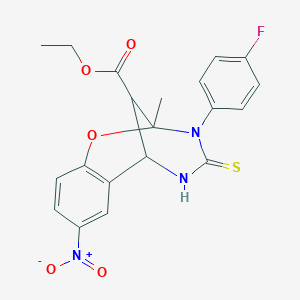
![2-[2-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile](/img/structure/B14966810.png)
![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14966820.png)
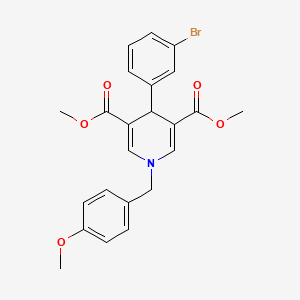
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14966830.png)
![1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966835.png)
